(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Overview
Description
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H7F3N2·2HCl. It is known for its trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
It is synthesized via a pd-catalyzed amination reaction . This reaction involves the use of 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines . The resulting compound is a trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligand .
Biochemical Pathways
It is known that bis(pyridin-2-yl)amine (dpa) and its derivatives, which include this compound, are widely applied in supramolecular chemistry, catalysis, and ion sensing . Metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate luminescent properties, possess cytotoxic activity, and can bind with DNA molecules .
Pharmacokinetics
It is known that introducing fluorine-containing groups to the molecule’s structure can influence electronic properties, solubility, conformations, and the lipophilicity of the compound . These factors can potentially impact the bioavailability of the compound.
Result of Action
It is known that metal complexes of bis(pyridin-2-yl)amine-based ligands, which include this compound, can demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 5-(trifluoromethyl)pyridine with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the dihydrochloride salt . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride: Similar structure with a chlorophenyl group.
(5-Methylpyridin-2-yl)methanamine hydrochloride: Contains a methyl group instead of a trifluoromethyl group.
(6-Bromopyridin-2-yl)methanamine hydrochloride: Features a bromine atom on the pyridine ring.
Uniqueness
The presence of the trifluoromethyl group in (5-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug discovery and development, as well as in other scientific research applications.
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-1-2-6(3-11)12-4-5;;/h1-2,4H,3,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHQPNQQUWPZFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717771 | |
Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350637-24-9 | |
Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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